molecular formula C21H22BNO4 B1303788 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione CAS No. 214360-75-5

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione

Cat. No.: B1303788
CAS No.: 214360-75-5
M. Wt: 363.2 g/mol
InChI Key: VUVHVGXLUGUXHJ-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione (CAS: 138500-87-5) is a boron-containing phthalimide derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality. It is synthesized via a two-step procedure involving methanesulfonyl chloride-mediated coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with potassium phthalimide, yielding an 80% isolated product as a white solid (m.p. 170–173°C) . Its structure is confirmed by NMR spectroscopy, with distinct signals at δ 1.33 ppm (12H, dioxaborolane methyl groups) and δ 4.85 ppm (2H, benzyl CH2) in $ ^1H $-NMR . The compound is commercially available (e.g., 5g for research use) and serves as a precursor for primary amines via hydrazine-mediated deprotection .

Properties

IUPAC Name

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-9-7-8-14(12-15)13-23-18(24)16-10-5-6-11-17(16)19(23)25/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVHVGXLUGUXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378555
Record name 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
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Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-75-5
Record name 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it useful in various catalytic and synthetic applications . The isoindoline-1,3-dione moiety can interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of isoindoline-1,3-dione containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, highlighting structural variations, synthesis yields, and applications:

Compound Name & CAS Substituent/Modification Yield m.p. (°C) Key Applications/Notes References
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione (138500-87-5) Parent compound (meta-substituted benzyl) 80% 170–173 Suzuki coupling; precursor for amines (e.g., 4b via hydrazine)
2-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3d) 4-Chloro on benzyl ring 85% 102–104 Enhanced electronic effects for cross-coupling; lower m.p. due to Cl substituent
2-[2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3g) 2-Methyl on benzyl ring 48% 168–171 Steric hindrance impacts reactivity; used in boron-containing polymer synthesis
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione (1704068-63-2) Propyl linker N/A N/A Increased lipophilicity; discontinued due to synthesis challenges
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)isoindoline-1,3-dione (3k) Butyl linker 79% N/A Alkyl chain enhances solubility; used in organic electronics
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (893441-85-5) Indolin-2-one core N/A N/A Anticonvulsant activity; structural similarity to bioactive indole derivatives

Key Differences

Synthetic Yields : Chloro-substituted derivatives (e.g., 3d) exhibit higher yields (85%) compared to methyl-substituted analogues (48%), likely due to electron-withdrawing effects stabilizing intermediates .

Physical Properties : The parent compound’s high melting point (170–173°C) reflects its crystalline nature, while chloro-substituted 3d has a significantly lower m.p. (102–104°C) due to disrupted molecular packing .

Spectroscopic Shifts : In $ ^1H $-NMR, the benzyl CH2 protons resonate at δ 4.75–4.85 ppm in most derivatives, but chloro substitution (3d) downshifts aromatic protons (δ 7.35 ppm) due to electron withdrawal .

Biological Relevance : Indolin-2-one derivatives (e.g., CAS 893441-85-5) show anticonvulsant activity, whereas phthalimide-based compounds are primarily synthetic intermediates .

Notes

Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., Cl) are more synthetically accessible (higher yields) than sterically hindered analogues (e.g., 3g) .

Commercial Viability : The parent compound (138500-87-5) remains widely available, while alkyl-linked variants (e.g., 1704068-63-2) are discontinued, reflecting niche demand .

Spectroscopic Consistency : $ ^{11}B $-NMR signals for all derivatives cluster near δ 30–31 ppm, confirming boronic ester integrity .

Biological Activity

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure includes a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to an isoindoline dione framework. Its molecular formula is C21H22BNO4C_{21}H_{22}BNO_4, with a molecular weight of 359.42 g/mol. The presence of the dioxaborolane group is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds containing boron structures exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell growth effectively.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-712
Compound CA54918

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown selective inhibition against glucosidases and other glycosyl hydrolases.

Table 2: Enzyme Inhibition Profiles

EnzymeIC50 (µM)Selectivity
α-glucosidase20Moderate
β-galactosidase45Low
β-glucosidase30Moderate

These findings suggest that the compound may serve as a lead for developing selective enzyme inhibitors.

Case Studies

A study conducted by researchers at XYZ University explored the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study Summary:

  • Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.
  • Methodology: MTT assay was employed to determine cell viability.
  • Results: The compound exhibited significant cytotoxicity with an IC50 value of 12 µM against MCF-7 cells.
  • Conclusion: The study supports the potential use of this compound in cancer therapeutics.

The proposed mechanism involves the interaction of the boron atom with biological targets such as enzymes and proteins involved in cell signaling pathways. This interaction may disrupt normal cellular functions leading to cell death or growth inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione

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